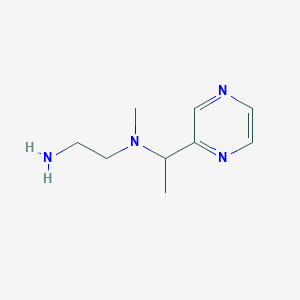

N*1*-Methyl-N*1*-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

Description

N¹-Methyl-N¹-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine is a diamine derivative featuring a pyrazine ring and a methyl-substituted ethylamine backbone. Its structure includes a pyrazin-2-yl ethyl group attached to a methylated primary amine, with a secondary amine at the ethane-1,2-diamine core.

Properties

IUPAC Name |

N'-methyl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-8(13(2)6-3-10)9-7-11-4-5-12-9/h4-5,7-8H,3,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYZQEBFCXJWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The pyrazine ring is then alkylated using an appropriate alkylating agent to introduce the 1-pyrazin-2-yl-ethyl group.

Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated pyrazine with ethane-1,2-diamine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine has several scientific research applications:

Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science:

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazine ring and ethane-1,2-diamine backbone may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Ring

N¹-(3-Methoxy-pyrazin-2-ylmethyl)-N¹-methyl-ethane-1,2-diamine

- Structure : Substitutes the pyrazine ring with a methoxy group at the 3-position.

- Molecular weight is 196.25 g/mol, lower than analogs with bulkier substituents .

- Applications : Used in ligand synthesis for metal complexes, though its discontinued commercial status limits accessibility .

N¹-Cyclopropyl-N¹-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

- Structure : Replaces the methyl group with a cyclopropyl moiety.

- Molecular weight is 206.33 g/mol (C₁₃H₂₂N₂) .

- Applications : Studied for antimicrobial activity due to the cyclopropyl group’s lipophilic nature .

N¹-(3-Chloro-pyrazin-2-ylmethyl)-N¹-cyclopropyl-ethane-1,2-diamine

- Structure : Combines a chloro substituent on pyrazine with a cyclopropyl group.

- Properties : Chlorine increases electronegativity, improving stability in oxidative conditions. Molecular weight: 225.72 g/mol (C₁₁H₁₆ClN₃) .

- Toxicity : Chloro derivatives may pose higher toxicity risks compared to methoxy analogs .

Backbone Modifications in Ethane-1,2-diamine Derivatives

N¹,N¹-Dimethyl-N²-(pyridin-2-yl)ethane-1,2-diamine

- Structure : Features a pyridinyl group instead of pyrazine and dimethylamine substitution.

- Synthesis : Prepared in 96% yield via nucleophilic amination, indicating efficient scalability .

- Properties : The pyridine ring enhances π-π stacking interactions, useful in catalytic systems .

N¹-Isopropyl-N¹-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

- Structure : Substitutes methyl with isopropyl, increasing steric bulk.

- Properties : Higher molecular weight (206.33 g/mol) reduces solubility in polar solvents .

- Applications: Potential use in hydrophobic drug delivery systems .

N¹-Benzyl-N¹-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

- Structure : Incorporates a benzyl and piperidinyl group.

- Properties : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration. Molecular weight: 171.28 g/mol .

- Safety : Classified as an irritant, highlighting substituent-dependent hazards .

Anthelmintic Activity

- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives exhibit improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine. ClogP values (lipophilicity) correlate with efficacy, suggesting that substituents on the target compound could similarly enhance bioactivity .

Metal Complexation

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₉H₁₆N₄ | ~196–206* | Pyrazin-2-yl, methyl | Chelating, moderate lipophilicity |

| N¹-(3-Methoxy-pyrazin-2-ylmethyl)-N¹-methyl | C₉H₁₅N₃O | 196.25 | Methoxy, methyl | Enhanced electron density |

| N¹-Cyclopropyl-N¹-(1-pyrazin-2-yl-ethyl) | C₁₃H₂₂N₂ | 206.33 | Cyclopropyl | Steric hindrance |

| N¹,N¹-Dimethyl-N²-(pyridin-2-yl) | C₉H₁₅N₃ | 165.24 | Pyridinyl, dimethyl | High synthetic yield (96%) |

*Estimated based on structural analogs.

Biological Activity

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine features a unique structure that includes a pyrazine ring and an ethane-1,2-diamine backbone. This structural configuration is crucial for its interaction with biological targets.

Molecular Formula: C9H14N4

Molecular Weight: 182.23 g/mol

CAS Number: [Not specified in sources]

The biological activity of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Binding Affinity: The pyrazine ring enhances binding to specific sites on target proteins, potentially modulating their activity.

- Signal Transduction: It may influence signaling pathways related to cell proliferation and apoptosis.

Cytotoxicity

In studies assessing the cytotoxic effects of related pyrazine compounds, it was found that they can induce cell wall damage and activate stress response pathways in bacteria. This suggests that N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine may also exhibit cytotoxic properties under certain conditions.

Case Studies and Research Findings

A notable study explored the effects of pyrazine derivatives on microbial cells. The findings highlighted the following:

- Low Concentrations: Induced minimal cytotoxicity while retaining antimicrobial efficacy.

- High Concentrations: Triggered significant stress responses leading to cell death.

These results underscore the potential of pyrazine-based compounds in therapeutic applications, particularly as antimicrobial agents.

Applications in Medicinal Chemistry

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine may serve as a precursor in the synthesis of pharmaceutical compounds due to its unique structural features. Its ability to interact with biological targets makes it a candidate for drug development in treating infections or other diseases influenced by microbial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.